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Fatty acids, fish-oil, ethoxylated - 103991-30-6

Fatty acids, fish-oil, ethoxylated

Catalog Number: EVT-1509533
CAS Number: 103991-30-6
Molecular Formula: H2N3O10Sc
Molecular Weight: 0
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Product Introduction

Overview

Fatty acids, fish-oil, ethoxylated are a group of compounds derived from fish oil, primarily composed of omega-3 fatty acids, which undergo ethoxylation—a process that introduces ethylene oxide into the fatty acid structure. This modification enhances their solubility and functional properties, making them suitable for various applications in food, pharmaceuticals, and cosmetics. Ethoxylated fatty acids are characterized by improved emulsification properties, stability, and bioavailability compared to their unmodified counterparts.

Source

The primary source of these fatty acids is fish oil, which is rich in polyunsaturated fatty acids, particularly eicosapentaenoic acid and docosahexaenoic acid. Fish oil is extracted from the tissues of oily fish species such as salmon, mackerel, and sardines. The extraction processes often involve methods like cold pressing or solvent extraction to obtain high-quality oil rich in omega-3 fatty acids.

Classification

Fatty acids can be classified based on their chain length and degree of saturation:

  • Saturated Fatty Acids: No double bonds (e.g., palmitic acid).
  • Monounsaturated Fatty Acids: One double bond (e.g., oleic acid).
  • Polyunsaturated Fatty Acids: Multiple double bonds (e.g., eicosapentaenoic acid and docosahexaenoic acid).

Ethoxylated fatty acids are typically categorized as non-ionic surfactants due to their amphiphilic nature, which allows them to interact with both water and oils.

Synthesis Analysis

Methods

The synthesis of ethoxylated fatty acids involves the reaction of fish oil or its derivatives with ethylene oxide under controlled conditions. Common methods include:

  • Direct Ethoxylation: This method involves reacting fatty acids or their esters directly with ethylene oxide in the presence of a catalyst.
  • Transesterification: Fish oil triglycerides are converted into fatty acid methyl or ethyl esters before undergoing ethoxylation.

Technical Details

Catalysts used in the ethoxylation process can include:

  • Calcium-based Catalysts: These are effective but may produce unwanted by-products.
  • Aluminum-Magnesium-based Catalysts: These tend to yield cleaner products with fewer impurities.

The reaction conditions such as temperature, pressure, and molar ratios of reactants significantly influence the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of ethoxylated fatty acids typically features a long hydrocarbon chain derived from the original fatty acid backbone, with ethylene oxide units added along the chain. The general formula can be represented as:

R(OCH2CH2)nOHR-(OCH_2CH_2)_n-OH

where RR represents the fatty acid chain and nn indicates the number of ethylene oxide units.

Data

The degree of ethoxylation (value of nn) affects the properties such as hydrophilicity and surface activity. For example, higher values of nn result in increased water solubility and emulsifying properties.

Chemical Reactions Analysis

Reactions

The key reactions involved in producing ethoxylated fatty acids include:

  • Transesterification: Converting triglycerides to methyl or ethyl esters using an alcohol (methanol or ethanol) and a catalyst.
  • Ethoxylation Reaction: The ester undergoes nucleophilic attack by the hydroxyl group on ethylene oxide, leading to the formation of a polyethoxylated compound.

Technical Details

These reactions often require specific conditions such as:

  • Temperatures ranging from 100 °C to 200 °C.
  • Pressures that may vary depending on the scale and setup (typically atmospheric pressure for small-scale synthesis).
Mechanism of Action

Process

The mechanism of action for ethoxylated fatty acids involves their ability to reduce surface tension between different phases (oil and water), allowing for better emulsification. This property is crucial in applications where stable emulsions are required, such as in cosmetic formulations or food products.

Data

Studies have shown that these compounds can enhance the bioavailability of omega-3 fatty acids when incorporated into food products, making them more accessible for absorption in human physiology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or semi-solid depending on the degree of ethoxylation.
  • Odor: Generally mild but can vary based on source material.
  • Solubility: Increased solubility in water compared to unmodified fatty acids due to the hydrophilic ethylene oxide units.

Chemical Properties

  • pH Stability: Generally stable across a wide pH range but can degrade under extreme acidic or basic conditions.
  • Thermal Stability: Varies based on structure; generally stable at moderate temperatures but may decompose at high temperatures.

Relevant analyses include gas chromatography for purity assessment and characterization techniques like nuclear magnetic resonance spectroscopy to confirm structural integrity.

Applications

Scientific Uses

Ethoxylated fatty acids have diverse applications:

  • Food Industry: Used as emulsifiers to improve texture and stability in products like dressings and sauces.
  • Pharmaceuticals: Serve as carriers for drug delivery systems due to their ability to enhance solubility and bioavailability.
  • Cosmetics: Function as surfactants and emollients in creams, lotions, and shampoos due to their skin-friendly properties.

Properties

CAS Number

103991-30-6

Product Name

Fatty acids, fish-oil, ethoxylated

Molecular Formula

H2N3O10Sc

Synonyms

Fatty acids, fish-oil, ethoxylated

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